molecular formula C19H18N2O3 B11320357 N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide

N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide

Cat. No.: B11320357
M. Wt: 322.4 g/mol
InChI Key: COPUINJOTNOQQS-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced at the 8th position of the quinoline ring through an electrophilic substitution reaction using ethyl iodide and a strong base such as sodium hydride.

    Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide can be compared with other quinoline derivatives such as:

    N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide moiety.

    N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Contains an oxazole ring instead of a benzamide moiety.

    N-(8-ethoxyquinolin-5-yl)-2-(4-ethylphenoxy)propanamide: Contains an ethylphenoxy group instead of a methoxybenzamide moiety.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C19H18N2O3/c1-3-24-17-10-9-16(15-8-5-11-20-18(15)17)21-19(22)13-6-4-7-14(12-13)23-2/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

COPUINJOTNOQQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OC)C=CC=N2

Origin of Product

United States

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